molecular formula C2F5NO B14761881 Pentafluoronitroso-ethane CAS No. 354-72-3

Pentafluoronitroso-ethane

Cat. No.: B14761881
CAS No.: 354-72-3
M. Wt: 149.02 g/mol
InChI Key: FGUGXWGCSKSQFY-UHFFFAOYSA-N
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Description

Contextualization within Perfluorinated Organic Chemistry

Perfluorinated compounds (PFCs) are organofluorine compounds where all hydrogen atoms attached to carbon have been replaced by fluorine atoms. wikipedia.orgnumberanalytics.com This substitution imparts remarkable properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity. numberanalytics.comepa.gov PFCs have found widespread use in a variety of industrial and consumer products, such as non-stick coatings, water-repellent fabrics, and firefighting foams. epa.govchemistry-matters.com The strength of the carbon-fluorine bond contributes to the high stability of these compounds. numberanalytics.com

Pentafluoronitroso-ethane belongs to this class of compounds, possessing a fully fluorinated ethyl group attached to a nitroso group. Its fundamental properties are outlined in the table below.

PropertyValue
Chemical Formula C₂F₅NO
Molecular Weight 149.0195 g/mol
CAS Registry Number 354-72-3
Enthalpy of Vaporization 20.9 kJ/mol at 212 K nist.gov

A table summarizing the basic chemical and physical properties of this compound.

Significance of the Nitroso Functionality in Organofluorine Systems

The nitroso group (–N=O) is a reactive functional group that, when attached to a perfluoroalkyl chain, creates a molecule with a unique electronic and reactivity profile. wikipedia.org In general, nitroso compounds can act as versatile reagents in organic synthesis. nih.gov The presence of the highly electronegative pentafluoroethyl group in this compound significantly influences the reactivity of the nitroso moiety. This electron-withdrawing effect enhances the electrophilicity of the nitrogen atom, making it susceptible to nucleophilic attack and a participant in various cycloaddition reactions. nih.gov The chemistry of nitroso compounds is diverse, with applications ranging from dye manufacturing to their role as intermediates in complex chemical transformations. britannica.com

Historical Trajectories in Perfluoroalkyl Nitroso Compound Research

Research into perfluoroalkyl compounds dates back to the 1930s, with their commercial production and use expanding significantly from the 1950s onwards. itrcweb.orgitrcweb.org The initial focus was on the development and application of highly stable fluoropolymers and surfactants. itrcweb.orgwikipedia.org The study of perfluoroalkyl nitroso compounds as a specific class gained traction as researchers began to explore the introduction of reactive functional groups onto perfluorinated chains. An early key publication in this area is the 1953 paper by J. Banus in the Journal of the Chemical Society, titled "Perfluoroalkyl compounds of nitrogen. Part I. Perfluoroalkyl-nitroso- and -nitro-compounds," which laid some of the foundational groundwork for this area of research. rsc.org Over the decades, the synthesis and reactivity of these compounds have been explored, leading to a deeper understanding of their chemical behavior.

Contemporary Research Challenges and Paradigms in Fluoro-nitroso Chemistry

The field of fluoro-nitroso chemistry continues to present both challenges and opportunities for modern researchers. A primary challenge lies in the controlled and selective synthesis of complex molecules containing the fluoro-nitroso group. The high reactivity of the nitroso functionality, while synthetically useful, can also lead to undesired side reactions. nih.gov

Current research paradigms are focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are actively seeking more efficient and selective methods for the synthesis of perfluoroalkyl nitroso compounds and their derivatives. nih.gov

Exploration of Unique Reactivity: The unique electronic properties imparted by the perfluoroalkyl group open up new avenues for reaction discovery. Understanding and harnessing this reactivity for the construction of novel chemical architectures is a major focus. acs.org

Applications in Materials Science: The incorporation of fluoro-nitroso moieties into polymers can lead to materials with tailored properties, such as altered thermal stability, surface energy, and refractive index.

Computational and Mechanistic Studies: Theoretical calculations and detailed mechanistic investigations are crucial for understanding the intricate reaction pathways of fluoro-nitroso compounds, which in turn aids in the design of new reactions and applications. nih.gov

While specific, in-depth research on this compound itself is not as extensively documented in publicly available literature as some other perfluorinated compounds, the principles governing the chemistry of its close analogs, such as trifluoronitrosomethane (B1596166), provide a strong basis for understanding its potential and for guiding future research endeavors.

Properties

CAS No.

354-72-3

Molecular Formula

C2F5NO

Molecular Weight

149.02 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-2-nitrosoethane

InChI

InChI=1S/C2F5NO/c3-1(4,5)2(6,7)8-9

InChI Key

FGUGXWGCSKSQFY-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(N=O)(F)F

Origin of Product

United States

Synthetic Methodologies for Pentafluoronitroso Ethane and Analogous Perfluoronitrosoalkanes

Direct Synthetic Routes to Pentafluoronitroso-ethane

Direct synthesis focuses on the introduction of the nitroso group (–N=O) onto a pentafluoroethyl precursor. This approach is fundamental to the production of the target compound.

Precursor Design and Selection for Nitrosation Reactions

The successful synthesis of nitroso compounds is highly dependent on the choice of starting materials. Common strategies involve the oxidation of primary or secondary amines, the reduction of nitro compounds, or the oxidation of hydroxylamines. aquigenbio.com In the context of this compound, logical precursors would include pentafluoroethylamine or related derivatives.

Nitrites are considered universal precursors for N-nitrosation reactions. nih.gov The reaction typically involves a nitrosating agent reacting with a suitable precursor. For instance, the diazotization of aromatic amines, followed by a coupling reaction, is a known method for synthesizing certain nitroso compounds. aquigenbio.com Other nitrosating agents can include Fremy's salt, peroxynitrite, and nitrosyl halides, although their mechanisms may not be fully understood. nih.gov A historical report from 1966 details the synthesis of numerous new fluorine-containing monomers, which serves as a foundational reference for the types of precursors that can be employed in creating complex fluorinated molecules. dtic.mil

Optimized Reaction Conditions and Catalytic Systems

Optimization of reaction parameters is critical for maximizing yield and selectivity while minimizing side reactions. Key variables include the choice of oxidant, solvent, temperature, and reaction duration. For analogous reactions, oxidants like silver(I) oxide (Ag₂O) and the electrophilic fluorinating agent Selectfluor have been utilized. researchgate.netscielo.br Solvents such as acetonitrile (B52724) have been shown to provide a good balance between conversion and selectivity and are considered "greener" than alternatives like dichloromethane (B109758) and benzene (B151609). scielo.br

Recent advancements have explored various catalytic systems to improve efficiency. These include transition metal catalysts, organocatalysts, and photocatalytic systems. researchgate.netnih.govnih.gov For example, cobalt-catalyzed hydroalkylation and reactions enabled by I(I)/I(III) catalysis have demonstrated high chemo-, regio-, and enantioselectivity in the synthesis of other fluorinated organic compounds. researchgate.net The reaction time can often be significantly reduced from hours to a much shorter period without a substantial loss of conversion efficiency. scielo.br

Table 1: Examples of Optimized Reaction Conditions in Related Fluorination & Oxidation Reactions

ParameterCondition/ReagentPurpose/ObservationCitation
Oxidant Silver(I) Oxide (Ag₂O)Efficient for oxidative coupling of phenylpropanoids. scielo.br
Oxidant SelectfluorUsed as an oxidant in C(sp³)–H bond activation. researchgate.net
Solvent AcetonitrileProvides a good balance of conversion and selectivity; greener alternative. scielo.br
Catalyst I(I)/I(III) OrganocatalystEnables regioselective fluorination of allenes. researchgate.net
Catalyst Cobalt-basedUsed for hydroalkylation of allenes and alkenes. researchgate.net
Reaction Time Optimization to 4 hoursReduced from 20 hours without significant loss of conversion. scielo.br

This table is generated based on data from analogous synthetic reactions to illustrate common optimization parameters.

Elucidation of Mechanistic Pathways in Formation (e.g., radical, ionic, concerted)

The formation of nitroso compounds can proceed through several mechanistic pathways. Nitrosation reactions are often initiated by nitrite, typically in an aqueous, acidic environment. nih.gov The specific pathway can be investigated using control experiments. For example, the addition of a radical scavenger like TEMPO can help determine the involvement of a radical process; if the reaction proceeds with a similar yield in the presence of the scavenger, a radical mechanism may be less likely. researchgate.net

Alternative nitrosating agents suggest different mechanisms. Reagents such as Fremy's salt, peroxynitrite, or nitrosyl halides can also induce nitrosation. nih.gov Furthermore, some reactions can occur without external nitrosating agents, such as the intermolecular reaction where a nitro group on one molecule nitrosates a tertiary amine on another. nih.gov Photochemical methods, which involve electronic excitation under UV irradiation, represent another pathway and are considered a green chemistry approach. aquigenbio.comnih.gov

Indirect Functionalization Strategies for Perfluoroethyl Nitrosation

Indirect methods involve the synthesis of a molecule already containing the perfluoroethyl group, followed by a subsequent functionalization step to introduce the nitroso group. One prominent strategy is the direct and practical functionalization of C-H bonds, which adds value to simpler organic molecules. researchgate.net

Another significant indirect approach is nucleophilic deoxofluorination. nih.govresearchgate.net This method treats α-hydroxy- or α-oxoalkylated compounds with reagents like diethylaminosulfur trifluoride (DAST) or other S-F reagents to introduce fluorine atoms, which could be a pathway to creating the perfluoroethyl moiety before a final nitrosation step. nih.govresearchgate.net

Advancements in Stereoselective Synthesis of Fluoro-nitroso Compounds

Achieving stereoselectivity in the synthesis of fluorinated compounds presents a significant challenge due to factors like the low C-H acidity of fluoroacetonitriles and the difficulty in controlling the stereoselectivity of α-fluoronitrile carbanions. nih.gov The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a particularly demanding area of research. nih.gov

Recent progress has been made through several advanced techniques:

Asymmetric Electrophilic Fluorination : This method uses transition metal catalysts or chiral organocatalysts to achieve diastereo- and enantioselective fluorination. nih.gov

Asymmetric Allylic Alkylation : This strategy provides an efficient route to chiral alkyl fluorinated molecules by using prochiral fluorine-containing nucleophiles. nih.gov

Frustrated Lewis Pair (FLP) Mediated Activation : A novel method involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair. This approach allows for the stereoselective activation of enantiotopic fluoride (B91410) positions, providing access to a range of stereoenriched fluorocarbons. nih.gov

Hydrogen-bonding interactions are often crucial for achieving the observed stereoselectivity in these advanced synthetic routes. nih.gov

Green Chemistry Considerations in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate hazardous substances and minimize environmental impact. scienceinschool.orgmdpi.com These principles are increasingly applied to the synthesis of specialized chemicals like this compound.

Key considerations include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. scienceinschool.org Multi-step syntheses with low yields at each step are inefficient, so developing routes with fewer, more productive steps is a primary goal. scienceinschool.org

Use of Benign Solvents : The choice of solvent is critical. Greener solvents like acetonitrile or water are preferred over more hazardous options such as benzene or dichloromethane. scielo.brmdpi.com

Energy Efficiency : Reducing energy consumption involves optimizing reaction times and temperatures. Shorter reaction times at lower temperatures contribute to a more sustainable process. scielo.brscienceinschool.org

Safer Reagents and Byproducts : The use of highly toxic reagents should be avoided. A recent development in the synthesis of related sulfonyl fluorides highlights a process using less toxic materials that yields only non-toxic salts like NaCl and KCl as byproducts, representing a significant advancement in green chemical synthesis. eurekalert.org

Alternative Energy Sources : Techniques like photocatalysis and electrochemistry are considered green because they can drive reactions efficiently under mild conditions, often eliminating the need for hazardous reagents or excessive energy input. nih.govvapourtec.com

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of Pentafluoronitroso Ethane

Reactivity Governed by the Nitroso Group

The chemistry of pentafluoronitrosoethane is largely dictated by the functionality of its nitroso (-N=O) group. This group serves as the primary site for a variety of chemical transformations, including nucleophilic and electrophilic attacks, cycloaddition reactions, and redox processes.

Nucleophilic and Electrophilic Reactivity at the Nitroso Moiety

The nitrogen-oxygen double bond in the nitroso group is inherently polarized, with the nitrogen atom bearing a partial positive charge and the oxygen atom a partial negative charge. This electronic distribution makes the nitrogen atom an electrophilic center, susceptible to attack by nucleophiles. Conversely, the lone pair of electrons on the oxygen atom can exhibit nucleophilic character.

Nucleophilic Attack: Nucleophiles are chemical species that donate an electron pair to form a chemical bond. In the context of pentafluoronitrosoethane, nucleophiles will preferentially attack the electrophilic nitrogen atom of the nitroso group. The general mechanism involves the formation of a new bond between the nucleophile and the nitrogen atom, leading to a tetrahedral intermediate which may then undergo further reaction.

Electrophilic Attack: Electrophiles are electron-deficient species that can accept an electron pair. The oxygen atom of the nitroso group, with its lone pairs of electrons, can act as a site for electrophilic attack. This type of reaction is less common for simple nitroso compounds but can be facilitated by certain reagents.

The reactivity of the nitroso group is significantly influenced by the strongly electron-withdrawing nature of the perfluoroethyl group, which enhances the electrophilicity of the nitrogen atom, making it more susceptible to nucleophilic attack.

Cycloaddition Reactions (e.g., [2+2], [4+2]) Involving the N=O Bond

The N=O double bond of pentafluoronitrosoethane can participate in cycloaddition reactions, which are concerted reactions where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are valuable for the synthesis of heterocyclic compounds.

[2+2] Cycloaddition: In a [2+2] cycloaddition, the N=O group of pentafluoronitrosoethane can react with an alkene (a molecule with a C=C double bond) to form a four-membered 1,2-oxazetidine ring. This reaction can be initiated either thermally or photochemically. The regioselectivity and stereoselectivity of these reactions are of significant interest in synthetic chemistry.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The nitroso group can also act as a dienophile in [4+2] cycloaddition reactions, analogous to the well-known Diels-Alder reaction. In this type of reaction, pentafluoronitrosoethane reacts with a conjugated diene (a molecule with two alternating double bonds) to form a six-membered 1,2-oxazine ring. The perfluoroethyl group, being strongly electron-withdrawing, activates the N=O bond, making pentafluoronitrosoethane a potent dienophile.

Reaction TypeReactantProductRing System
[2+2] CycloadditionAlkene1,2-OxazetidineFour-membered
[4+2] CycloadditionConjugated Diene1,2-OxazineSix-membered

Reductive and Oxidative Transformations of the Nitroso Group

The nitrogen atom in the nitroso group of pentafluoronitrosoethane exists in a formal oxidation state of +1 and can undergo both reduction and oxidation.

Reduction: The nitroso group can be reduced to various functional groups, most commonly to a hydroxylamine (B1172632) (-NHOH) or an amine (-NH₂). Common reducing agents for this transformation include metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst). The reduction of pentafluoronitrosoethane would yield pentafluoroethylhydroxylamine or pentafluoroethylamine, respectively.

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂), where the nitrogen atom is in a +3 oxidation state. This transformation typically requires strong oxidizing agents such as permanganates, chromates, or peroxy acids. The oxidation of pentafluoronitrosoethane would lead to the formation of pentafluoronitroethane.

Thermal Decomposition Pathways and Kinetics (Thermolysis)

When subjected to heat, pentafluoronitrosoethane can undergo thermal decomposition (thermolysis). The C-N bond in perfluoronitrosoalkanes is known to be relatively weak, and its cleavage is often the initial step in the decomposition process. The thermolysis of pentafluoronitrosoethane is expected to proceed via the homolytic cleavage of the C-N bond to generate a pentafluoroethyl radical (C₂F₅•) and a nitric oxide radical (•NO).

C₂F₅NO → C₂F₅• + •NO

The kinetics of this decomposition, including the rate constant and activation energy, are crucial for understanding the thermal stability of the compound. These parameters can be determined experimentally by monitoring the disappearance of the reactant or the appearance of products over time at various temperatures.

Photochemical Transformations and Radical Generation (Photolysis)

Pentafluoronitrosoethane can also be decomposed by light in a process known as photolysis. Similar to thermolysis, the primary photochemical process is the cleavage of the weak C-N bond upon absorption of a photon of appropriate energy. This process generates the same initial radical species: the pentafluoroethyl radical and nitric oxide.

C₂F₅NO + hν → C₂F₅• + •NO

The generated radicals can then participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules present in the system. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to detect and characterize the transient radical species formed during photolysis.

Influence of the Perfluoroethyl Moiety on Reactivity

The perfluoroethyl (C₂F₅) group exerts a profound influence on the reactivity of the attached nitroso group. The high electronegativity of the fluorine atoms leads to a strong inductive electron-withdrawing effect (-I effect) transmitted through the carbon chain to the nitroso group.

This electron withdrawal has several key consequences:

Increased Electrophilicity of the Nitrogen Atom: The electron density at the nitrogen atom of the nitroso group is significantly reduced, making it a stronger electrophile and more susceptible to nucleophilic attack.

Activation of the N=O Bond in Cycloadditions: The electron-withdrawing nature of the C₂F₅ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the N=O bond, making it a more reactive dienophile in [4+2] cycloaddition reactions.

Weakening of the C-N Bond: The strong inductive effect of the perfluoroalkyl group can influence the strength of the adjacent C-N bond, potentially affecting the kinetics of its thermal and photochemical cleavage.

Stabilization of Potential Anionic Intermediates: While less common, if a reaction were to generate an anionic charge on the carbon adjacent to the nitroso group, the perfluoroethyl group would provide significant stabilization.

Inductive and Steric Effects of Fluorine Substituents

The chemical reactivity of pentafluoronitroso-ethane is profoundly influenced by the presence of five fluorine atoms. Fluorine is the most electronegative element, and its substituents exert strong inductive and steric effects that modulate the properties of the molecule.

Sterically, the fluorine atoms are relatively small, with a van der Waals radius of approximately 1.47 Å. However, the cumulative steric bulk of five fluorine atoms on a two-carbon backbone is not insignificant. This steric hindrance can play a role in directing the approach of reactants, potentially favoring attack at the less hindered oxygen atom of the nitroso group or influencing the stereochemical outcome of reactions. In analogous fluorinated compounds, the stereoselective pyramidalization of free radicals by a vicinal fluorine substituent, known as the β-fluorine effect, has been observed. nist.gov While direct studies on this compound are limited, it is plausible that similar effects could influence its radical reactions.

Stability and Reactivity of the Perfluoroalkyl Backbone

The perfluoroalkyl backbone of this compound, the C2F5 group, is characterized by its high thermal and chemical stability. The strength of the carbon-fluorine bond is a primary contributor to this stability. The high bond dissociation energy of C-F bonds makes the perfluoroalkyl group resistant to many chemical transformations that would readily cleave C-H bonds in their hydrocarbon counterparts.

This inherent stability of the perfluoroalkyl chain means that chemical reactions involving this compound are most likely to occur at the more reactive nitroso functional group. However, the stability of the perfluoroalkyl group can be overcome under specific conditions, such as high temperatures or in the presence of highly reactive species. For instance, in the context of per- and polyfluoroalkyl substances (PFAS) thermal destruction, the unimolecular dissociation of unbranched n-perfluoroalkyl chains is a significant contributor to their decomposition. chemrxiv.org

The reactivity of the C-N bond is a critical factor. In the related compound trifluoronitrosomethane (B1596166) (CF3NO), the C-N bond is noted to be relatively weak. This weakness suggests that reactions involving the cleavage of this bond, such as radical reactions, are likely to be a key aspect of the chemistry of this compound.

Investigations of Reaction Intermediates and Transition States

Direct experimental studies on the reaction intermediates and transition states of this compound are not widely available in the literature. However, insights can be drawn from the well-studied analogue, trifluoronitrosomethane (CF3NO), and from general principles of physical organic chemistry.

A transition state represents the highest potential energy point along a reaction coordinate, while a reaction intermediate is a species that exists in a potential energy well between two transition states. rsc.org For reactions involving this compound, such as its copolymerization with alkenes, the mechanism would proceed through a series of transition states and intermediates.

For example, in a radical-initiated copolymerization with tetrafluoroethylene (B6358150), the initial step would involve the formation of a radical species from an initiator. This radical would then add to the nitrogen or oxygen atom of the nitroso group of this compound, proceeding through a transition state to form a new radical intermediate. This intermediate would then react with a molecule of tetrafluoroethylene, again via a transition state, to propagate the polymer chain.

Theoretical and computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of these transient species. researchgate.netnih.govresearchgate.netnih.gov While specific computational studies on this compound are scarce, such methods have been applied to related perfluorinated molecules and provide a framework for future investigations. researchgate.netnih.gov

Kinetic and Thermodynamic Profiling of Key Reaction Systems

The kinetic and thermodynamic parameters of reactions involving this compound are essential for understanding reaction rates, equilibria, and feasibility. As with other aspects of its chemistry, direct experimental data for this compound is limited.

Thermodynamic Properties: The thermodynamic properties of related fluoroethanes have been studied, providing a basis for estimating the properties of this compound. nist.gov For instance, the standard enthalpy of formation for various fluoroethanes has been determined through calorimetric data and correlative procedures. nist.gov Similar methodologies could be applied to determine the thermodynamic stability of this compound. The thermodynamic properties of other perfluorocarbons have also been investigated using equations of state derived from experimental data and simulations. nist.gov

Kinetic Data: The kinetics of reactions involving perfluoroalkyl radicals are important in understanding the polymerization and decomposition of compounds like this compound. chemrxiv.org The copolymerization of tetrafluoroethylene with other fluoro-monomers is a key industrial process, and the kinetics of these reactions are often studied in detail. essentialchemicalindustry.orgwikipedia.orggoogle.comresearchgate.netgoogle.com For example, in the copolymerization of tetrafluoroethylene and perfluoropropylvinyl ether, the reactivity ratios of the monomers have been determined, which are crucial for controlling the composition of the resulting copolymer. researchgate.net It is expected that the copolymerization of this compound with tetrafluoroethylene would exhibit its own characteristic kinetic profile.

The table below presents hypothetical kinetic and thermodynamic data for a representative reaction of this compound, based on analogies with related compounds.

Reaction ParameterHypothetical ValueBasis of Analogy
Enthalpy of Formation (ΔH°f) -850 to -950 kJ/molBased on data for other highly fluorinated ethanes. nist.gov
Activation Energy (Ea) for Copolymerization 80 - 100 kJ/molTypical range for radical polymerization of fluorinated alkenes. essentialchemicalindustry.orgresearchgate.net
Rate Constant (k) for Copolymerization at 350 K 102 - 103 L mol-1 s-1Inferred from reactivity of similar fluorinated monomers. researchgate.net

Table 1: Hypothetical Kinetic and Thermodynamic Data for this compound Reactions

Advanced Spectroscopic and Analytical Characterization of Pentafluoronitroso Ethane

High-Resolution Mass Spectrometry for Molecular Structure and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and elucidating the structure of unknown compounds by providing highly accurate mass measurements. nih.govresearchgate.net For pentafluoronitroso-ethane, HRMS can precisely confirm its molecular formula, C₂F₅NO. The exact mass of the molecular ion [M]⁺ is calculated and can be measured with mass errors typically below 1 ppm using techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry. nih.gov

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. nih.govnih.gov Upon electron ionization, this compound is expected to undergo fragmentation through specific pathways, primarily involving the weaker C-N and N-O bonds. The fragmentation pattern serves as a molecular fingerprint. researchgate.net

Key fragmentation pathways for C₂F₅NO likely include:

Loss of the nitroso group: Cleavage of the C-N bond would result in the formation of a pentafluoroethyl cation ([C₂F₅]⁺) at m/z 119. This is often a dominant peak in the mass spectra of perfluoroalkyl compounds.

Loss of a trifluoromethyl radical: Fragmentation can occur at the C-C bond, leading to the loss of a ·CF₃ radical and the formation of a [CF₂NO]⁺ ion.

Formation of the nitrosyl cation: The presence of a peak at m/z 30 corresponding to the nitrosyl cation ([NO]⁺) is highly characteristic of nitroso compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zIdentity
[C₂F₅NO]⁺148.9942Molecular Ion [M]⁺
[C₂F₅]⁺118.9920[M-NO]⁺
[CF₃]⁺68.9952[M-CF₂NO]⁺
[NO]⁺29.9979Nitrosyl Cation

Note: The m/z values are calculated based on the most abundant isotopes.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., ¹⁹F, ¹³C, ¹⁵N NMR; 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and structure of nuclei within a molecule. researchgate.net

¹⁹F NMR Spectroscopy Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.orgbiophysics.org The ¹⁹F NMR spectrum of this compound is predicted to show two distinct multiplets due to the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.

The -CF₃ resonance is expected to appear as a triplet due to coupling with the adjacent -CF₂ group.

The -CF₂ resonance will appear as a quartet due to coupling with the -CF₃ group.

The chemical shifts are influenced by the electronegative nitroso group. alfa-chemistry.com

¹³C NMR Spectroscopy Carbon-13 NMR provides information on the carbon skeleton. In this compound, two signals are expected, one for each carbon atom. These signals will exhibit complex splitting patterns due to strong one-bond and two-bond carbon-fluorine (¹J_CF and ²J_CF) couplings. The carbon attached to the nitroso group (C1) will be influenced differently than the terminal methyl carbon (C2). pdx.eduyoutube.com

¹⁵N NMR Spectroscopy Nitrogen-15 NMR is a powerful tool for directly probing the electronic environment of the nitrogen atom. caltech.edu Although ¹⁵N has a low natural abundance (0.37%), it can provide valuable data. nih.govresearchgate.net The chemical shift of the nitroso nitrogen in C₂F₅NO is expected to be in a characteristic downfield region, which is highly sensitive to the electronic effects of the perfluoroalkyl group. Studies on other nitroso compounds show that the ¹⁵N chemical shift can vary significantly based on whether the compound exists as a monomer or a dimer. acs.orgacs.org

2D NMR Techniques Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for unambiguous assignment of the ¹³C and ¹⁹F signals. For instance, a ¹³C-¹⁹F HSQC or HMBC spectrum would correlate the carbon signals with their directly attached or long-range coupled fluorine atoms, confirming the connectivity within the C₂F₅ group.

Table 2: Predicted NMR Data for this compound

NucleusGroupPredicted Chemical Shift (ppm)Predicted Multiplicity
¹⁹F-CF₃-80 to -90 (Ref: CFCl₃)Triplet
¹⁹F-CF₂-NO-110 to -130 (Ref: CFCl₃)Quartet
¹³C-CF₂-NO110 to 130Quartet of Triplets
¹³C-CF₃115 to 135Triplet of Quartets
¹⁵N-NO700 to 800 (Ref: NH₃)Singlet

Note: Predicted chemical shifts and multiplicities are based on general values for similar functional groups and may vary depending on experimental conditions. ucsb.educolorado.eduwisc.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations. nffa.eu

Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F bond stretching vibrations, typically found in the 1300-1000 cm⁻¹ region. Another key feature would be the N=O stretching vibration of the nitroso group, which for aliphatic nitroso monomers typically appears in the 1620-1540 cm⁻¹ range. The exact position of this band can provide insight into the monomer-dimer equilibrium, as the dimeric form (azodioxy) exhibits different N-O stretching frequencies.

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. researchgate.net The N=O stretch is also Raman active. C-F stretching vibrations are also observable, though they are often weaker in Raman than in IR. Raman spectroscopy can be particularly useful for studying the molecule in different states or environments. researchgate.netvscht.cz

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
N=O Stretch (monomer)1620 - 1540IR, Raman
C-F Stretch1300 - 1000Strong in IR
C-C Stretch1000 - 800IR, Raman

Electronic Spectroscopy (UV-Vis) for Chromophore Studies and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying molecules containing chromophores. wjbphs.comnih.gov The nitroso group (-N=O) in this compound acts as a chromophore.

Aliphatic nitroso compounds are well-known for their characteristic blue color, which arises from a weak electronic transition in the visible region of the spectrum. This absorption is attributed to the n → π* transition, where a non-bonding electron from the nitrogen or oxygen atom is promoted to an antibonding π* orbital of the N=O bond. nih.gov This transition is typically observed in the range of 600-750 nm. A more intense π → π* transition is expected in the ultraviolet region, likely below 250 nm. nist.gov The position and intensity of these absorptions can be influenced by the solvent polarity. researchgate.net

Table 4: Predicted Electronic Transitions for this compound

TransitionPredicted λ_max Range (nm)RegionCharacteristics
n → π600 - 750VisibleWeak absorption, responsible for blue color
π → π< 250UltravioletStrong absorption

Hyphenated Chromatographic Techniques for Purity and Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing the purity of a compound and for its identification within complex mixtures.

This compound is a volatile compound, making Gas Chromatography-Mass Spectrometry (GC-MS) the ideal technique for its analysis. nih.gov In GC-MS, the gas chromatograph separates the compound from other volatile components in a mixture based on its boiling point and polarity, and the mass spectrometer provides identification based on its mass-to-charge ratio and fragmentation pattern. nih.govresearchgate.net The retention time from the GC provides an additional layer of identification. The mass spectrum obtained would be consistent with that described in the HRMS section, allowing for confident identification and purity assessment of this compound. hplcvials.com

While this compound itself is too volatile for standard High-Performance Liquid Chromatography (HPLC) analysis, this technique is crucial for the analysis of any potential non-volatile analogues, precursors, or degradation products that might be present in a sample. For instance, if this compound were to degrade into a less volatile carboxylic acid or alcohol, HPLC coupled with tandem mass spectrometry (MS/MS) would be the method of choice. nih.gov Specialized detectors, such as chemiluminescence detectors, could also be employed if the analytes of interest are amenable to such detection methods, offering high sensitivity and selectivity.

X-ray Crystallography for Solid-State Molecular Architecture

The determination of the precise three-dimensional arrangement of atoms within a molecule in the solid state is the primary purview of X-ray crystallography. This powerful analytical technique relies on the diffraction of X-rays by a crystalline lattice. For a substance to be amenable to single-crystal X-ray diffraction, it must be possible to grow a well-ordered, single crystal of sufficient size and quality.

In the case of this compound (C₂F₅NO), application of X-ray crystallography for the determination of its solid-state molecular architecture is not applicable under standard conditions. This is due to the fundamental physical properties of the compound. This compound exists as a gas at room temperature and has a boiling point of approximately -25 °C. Consequently, it does not form a stable solid crystalline lattice at or near ambient temperatures, a prerequisite for this analytical method.

While cryo-crystallography techniques allow for the study of compounds that are liquid or gaseous at room temperature by freezing them to form crystals at very low temperatures, no published studies detailing the single-crystal X-ray diffraction of this compound were found.

Photoelectron Spectroscopy (UPS, XPS) for Electronic Structure and Bonding Characterization

Photoelectron spectroscopy (PES) is a potent technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. khanacademy.org The resulting spectrum provides a map of the molecular orbital energies, offering direct insights into bonding, electron distribution, and the nature of valence and core electrons. The two primary variants of PES are Ultraviolet Photoelectron Spectroscopy (UPS), which uses UV photons to probe valence electrons, and X-ray Photoelectron Spectroscopy (XPS), which employs X-rays to ionize core-level electrons. libretexts.org

Theoretical and Expected Spectroscopic Features

A theoretical approach to understanding the electronic structure involves the calculation of molecular orbital (MO) energies. These calculations can predict the ionization energies that would be observed in a photoelectron spectrum. The electronic configuration of this compound can be considered in terms of the contributions from the C₂F₅ group and the NO group.

Ultraviolet Photoelectron Spectroscopy (UPS)

A He(I) photoelectron spectrum of this compound would reveal the ionization energies of the valence molecular orbitals. Based on the expected molecular orbital diagram, the spectrum would likely exhibit several distinct bands corresponding to the removal of electrons from different orbitals.

The highest occupied molecular orbital (HOMO) is anticipated to be associated with the non-bonding lone pair electrons on the oxygen and nitrogen atoms of the nitroso group. These would give rise to the lowest ionization energy bands in the spectrum. The C-N and N=O bonding orbitals, as well as orbitals with significant C-F character, would be found at higher binding energies.

The vibrational fine structure observed in the photoelectron bands can provide information about the bonding character of the ionized orbital. arxiv.org For instance, the removal of a non-bonding electron would be expected to result in a sharp peak with little vibrational structure. Conversely, ionization from a bonding or antibonding orbital would lead to a broader band with a more extensive vibrational progression, reflecting the change in the equilibrium geometry of the resulting cation.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum of this compound would provide information on the core-level binding energies of the constituent atoms: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s). These binding energies are sensitive to the chemical environment of the atom, a phenomenon known as the chemical shift.

C 1s: Two distinct C 1s peaks would be expected due to the two different carbon environments: the -CF₃ group and the -CF₂- group. The carbon atom of the CF₃ group, being bonded to three highly electronegative fluorine atoms, would exhibit a higher binding energy compared to the carbon of the CF₂ group.

N 1s and O 1s: The binding energies of the N 1s and O 1s electrons would be characteristic of the nitroso group. These values would be influenced by the strong electron-withdrawing effect of the pentafluoroethyl group.

F 1s: A single, intense F 1s peak would be anticipated, although high-resolution analysis might reveal subtle shifts between the fluorine atoms of the -CF₃ and -CF₂- groups.

The analysis of these core-level binding energies would provide a detailed picture of the charge distribution within the this compound molecule.

Data Tables

As no experimental data was found, the following tables are illustrative of the kind of information that would be obtained from photoelectron spectroscopy.

Table 1: Hypothetical He(I) Photoelectron Spectroscopy Data for this compound

Ionization Energy (eV)Assignment (Tentative)Vibrational Fine Structure
~10-11n(O), n(N) lone pairsSharp, minimal
~12-14σ(N=O), σ(C-N)Broad
~15-18σ(C-C), σ(C-F)Broad, extensive

Table 2: Expected Core-Level Binding Energies (XPS) for this compound

ElementOrbitalExpected Binding Energy (eV)Chemical Shift Information
CarbonC 1s (-CF₃)HighReflects high electronegativity of 3 F atoms
CarbonC 1s (-CF₂)Lower than -CF₃Reflects electronegativity of 2 F and NO group
NitrogenN 1sHighInfluence of C₂F₅ group
OxygenO 1sHighInfluence of C₂F₅ group
FluorineF 1sHighCharacteristic of C-F bonds

Theoretical and Computational Chemistry of Pentafluoronitroso Ethane

Quantum Chemical Calculations of Molecular and Electronic Structure

The foundation of a computational study is the determination of the molecule's most stable three-dimensional arrangement and the distribution of its electrons.

Geometry optimization is a computational procedure to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, representing the molecule's most stable structure. pjbmb.org.pk The process iteratively adjusts atomic positions to minimize the total energy of the molecule.

For Pentafluoronitroso-ethane, a key feature is the rotation around the C-N single bond, which gives rise to different spatial arrangements known as conformers. A thorough computational analysis would involve a conformational search, where the potential energy is calculated at various dihedral angles of the C-C-N-O group. This exploration of the conformational landscape reveals the lowest-energy conformer (the global minimum) as well as other stable conformers (local minima) and the energy barriers that separate them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Note: These values are illustrative for a molecule of this type and are not based on published research for this compound.

ParameterBond/AnglePredicted Value
Bond Lengths C-CData not available
C-NData not available
N=OData not available
C-F (avg.)Data not available
Bond Angles C-C-NData not available
C-N=OData not available
F-C-F (avg.)Data not available
Dihedral Angle C-C-N=OData not available

Once the optimized geometry is obtained, its electronic structure can be analyzed. The electron density distribution shows where electrons are most likely to be found, which is fundamental to understanding the molecule's size, shape, and chemical bonds. anl.gov

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize the charge distribution. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen and fluorine atoms and a positive potential around the carbon atoms.

Table 2: Hypothetical Frontier Orbital Energies for this compound Note: Values are for illustrative purposes.

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

To gain a deeper understanding of the chemical bonds, advanced analysis methods are employed. Natural Bond Orbital (NBO) analysis translates the complex calculated wavefunctions into a more intuitive picture of Lewis structures, lone pairs, and charge distributions. NBO is particularly effective for studying charge transfer and hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In this compound, this could involve interactions between the C-C or C-F bonding orbitals and the antibonding orbitals of the nitroso group.

The Quantum Theory of Atoms in Molecules (QTAIM) provides an alternative, rigorous definition of atoms and bonds based on the topology of the electron density. By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between covalent bonds and weaker non-covalent interactions.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for exploring the detailed steps of a chemical reaction, known as the reaction mechanism. numberanalytics.com This involves identifying all transient species, including intermediates and transition states.

A transition state (TS) is the highest energy point along a reaction pathway, representing a fleeting molecular configuration that is the point of no return between reactants and products. mit.eduyoutube.com Locating this saddle point on the potential energy surface is a critical and often challenging computational task. nih.gov Algorithms such as the synchronous transit-guided quasi-Newton (QST2/QST3) or the nudged elastic band (NEB) methods are used to find an approximate TS structure. numberanalytics.com

This structure is then optimized, and a vibrational frequency analysis is performed. A genuine transition state is confirmed by the presence of exactly one imaginary frequency in the vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a system as a function of its atomic coordinates. libretexts.org For complex reactions, it is often simplified into a one-dimensional reaction energy diagram (or reaction profile). This diagram plots the potential energy against the reaction coordinate, which represents the progress of the reaction from reactants to products.

The diagram provides a clear visualization of the reaction's key energetic features:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable species that exist in valleys along the reaction coordinate.

Transition States: Energy maxima that represent the barriers between species.

Activation Energy (Ea): The energy difference between the reactants and the highest-energy transition state, which governs the reaction rate. youtube.com

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants.

For a hypothetical reaction involving this compound, such a diagram would be constructed by calculating the energies of all reactants, intermediates, transition states, and products.

Kinetic and Thermodynamic Predictions of Reactivity

The reactivity of this compound can be computationally explored by examining the thermodynamics and kinetics of its potential reactions. Quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for this purpose. rsc.orgcoventry.ac.ukrsc.orgnih.gov These calculations can elucidate reaction mechanisms, determine the stability of reactants, transition states, and products, and predict reaction rates.

For instance, the homolytic cleavage of the C-N bond is a critical reaction pathway for nitroso compounds. The bond dissociation energy (BDE) is a key thermodynamic parameter that can be calculated to assess the lability of this bond. A lower BDE suggests a greater propensity for the molecule to decompose into radical species, which can then participate in subsequent reactions. Theoretical studies on similar N-nitroso compounds have explored N-NO bond dissociation energies, providing a framework for understanding the stability of such molecules. acs.org

Furthermore, computational methods can predict the activation energies for various reactions, such as cycloadditions or ene reactions, which are characteristic of nitroso compounds. rsc.orgucl.ac.uk By mapping the potential energy surface, chemists can identify the most favorable reaction pathways.

Table 1: Hypothetical Thermodynamic and Kinetic Data for Reactions of this compound

ReactionMethod/Basis SetΔH (kcal/mol)ΔG (kcal/mol)Ea (kcal/mol)
C₂F₅NO → C₂F₅• + •NOCBS-QB335.225.836.1
DimerizationB3LYP/6-311+G(d,p)-15.7-5.48.2
Reaction with PropeneM06-2X/cc-pVTZ-22.1-10.915.5

Note: The data in this table is illustrative and based on typical values for similar compounds. It does not represent experimentally verified data for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules, which is essential for their identification and characterization.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts and coupling constants of this compound. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating magnetic shielding tensors, from which chemical shifts are derived. aps.orgpdx.edulibretexts.orgyoutube.comunits.it

The highly electronegative fluorine atoms are expected to have a significant deshielding effect on the adjacent carbon atoms, resulting in large downfield chemical shifts in the ¹³C NMR spectrum. Similarly, the ¹⁹F NMR spectrum can be predicted, providing information about the electronic environment of each fluorine atom. Machine learning models trained on extensive datasets of organofluorine compounds are also emerging as a powerful tool for the rapid prediction of ¹⁹F NMR chemical shifts. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm) vs. TMS/CFCl₃
C (CF₃)118.5
C (CF₂)110.2
F (CF₃)-75.3
F (CF₂)-92.8
N (NO)350.1

Note: This data is hypothetical and for illustrative purposes. TMS (Tetramethylsilane) is the reference for ¹³C and ¹⁵N, while CFCl₃ is the reference for ¹⁹F.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. fluorine1.rufluorine1.ru These calculated spectra can be compared with experimental data to assign the observed absorption bands to specific molecular vibrations.

For this compound, the C-F stretching vibrations are expected to appear at high frequencies in the IR spectrum. The N=O stretching frequency is also a characteristic feature of nitroso compounds and its position can provide insights into the electronic structure of the C-N-O group. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which is relevant for understanding the photochemistry of the molecule. uky.edu

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity (km/mol)
N=O Stretch1625250
C-N Stretch85080
CF₃ Symmetric Stretch1280150
CF₂ Symmetric Stretch1150120

Note: The data presented here is for illustrative purposes and has not been experimentally verified.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, diffusion, and the structure of liquids and solutions.

For this compound, MD simulations could be used to understand its behavior in different solvents, its aggregation properties, and its interactions with biological macromolecules. These simulations rely on accurate force fields to describe the potential energy of the system.

Development and Validation of Force Fields for Fluorinated Nitroso Compounds

A crucial aspect of performing reliable molecular dynamics simulations is the availability of accurate force fields. researchgate.netvanderbilt.eduacs.orgacs.org Force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For novel molecules like this compound, existing force fields may not be adequate.

The development of a specific force field for fluorinated nitroso compounds would involve parameterizing bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). This is typically done by fitting the force field parameters to high-level quantum mechanical calculations and, when available, experimental data. The resulting force field can then be validated by its ability to reproduce known physical properties, such as density and heat of vaporization.

Applications of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to the field of chemistry to predict molecular properties and reactivity. nih.govacs.orgneurips.ccucdavis.edu For a compound like this compound, where experimental data may be scarce, ML models can provide rapid and reasonably accurate predictions.

By training on large datasets of molecules with known properties, ML models can learn the complex relationships between molecular structure and chemical behavior. For example, a model could be developed to predict the bond dissociation energy of the C-N bond in a series of fluorinated nitroso compounds. Similarly, ML can be used to predict spectroscopic properties, as mentioned for ¹⁹F NMR chemical shifts. These predictive models can accelerate the discovery and design of new molecules with desired properties.

Pentafluoronitroso Ethane As a Reagent and Building Block in Advanced Organic Synthesis

Utility in the Construction of Nitrogen-Containing Fluorinated Molecules

The primary synthetic utility of perfluoronitrosoalkanes, the chemical class to which pentafluoronitroso-ethane belongs, lies in their ability to participate in reactions that form new carbon-nitrogen bonds, thereby serving as valuable synthons for nitrogen-containing fluorinated molecules. The electron-withdrawing nature of the pentafluoroethyl group significantly influences the reactivity of the nitroso moiety, making it a potent dienophile and heterodienophile in cycloaddition reactions.

One of the most characteristic reactions of perfluoronitrosoalkanes is their [4+2] cycloaddition with dienes, which yields 3,6-dihydro-1,2-oxazines. While specific studies on this compound in this context are scarce, the well-documented behavior of trifluoronitrosomethane (B1596166) provides a strong precedent. For instance, the reaction of trifluoronitrosomethane with various dienes proceeds with high efficiency. By analogy, this compound would be expected to react similarly, providing access to a range of 2-pentafluoroethyl-3,6-dihydro-1,2-oxazines. These oxazines are versatile intermediates that can be further transformed into a variety of fluorinated amino alcohols and other complex nitrogenous compounds.

Furthermore, perfluoronitrosoalkanes are known to undergo [2+2] cycloaddition reactions with alkenes to form 1,2-oxazetidines. mdpi.com This reaction pathway offers a direct route to four-membered nitrogen- and oxygen-containing heterocyclic rings bearing a perfluoroalkyl group. The reaction of trifluoronitrosomethane with tetrafluoroethylene (B6358150), for example, yields the corresponding perfluorinated oxazetidine. mdpi.com It is highly probable that this compound would engage in similar transformations, opening avenues to novel pentafluoroethyl-substituted oxazetidines, which could serve as unique building blocks in medicinal chemistry and materials science.

Another key reaction is the "ene" reaction, where an alkene with an allylic hydrogen reacts with the nitroso compound to form an N-allyl-N-pentafluoroethylhydroxylamine. This reaction provides a direct method for the allylic C-H amination of olefins.

The oxidation of pentafluoronitrosoethane furnishes pentafluoronitroethane, a reaction that has been reported to proceed in moderate yield. thieme-connect.de This transformation is significant as nitroalkanes are valuable intermediates in their own right, capable of participating in a variety of carbon-carbon bond-forming reactions, such as the Henry reaction.

Table 1: Potential Reactions of this compound for the Synthesis of Nitrogen-Containing Fluorinated Molecules

Reaction TypeReactantExpected ProductSignificance
[4+2] CycloadditionConjugated Dienes2-Pentafluoroethyl-3,6-dihydro-1,2-oxazinesAccess to fluorinated amino alcohols and other nitrogenous compounds.
[2+2] CycloadditionAlkenesPentafluoroethyl-substituted 1,2-oxazetidinesSynthesis of four-membered fluorinated heterocycles.
Ene ReactionAlkenes with allylic HN-Allyl-N-pentafluoroethylhydroxylaminesDirect allylic C-H amination.
OxidationOxidizing agents (e.g., CrO₃)PentafluoronitroethanePrecursor for further C-C bond formation.

Applications in Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective methods for the synthesis of fluorinated compounds is a major focus in modern organic chemistry, given the profound impact of stereochemistry on the biological activity of molecules. While there is a lack of specific research on the use of this compound in stereoselective reactions, the principles of asymmetric synthesis suggest potential avenues for its application.

The cycloaddition reactions of this compound with chiral dienes or alkenes could proceed with diastereoselectivity, controlled by the stereochemical information present in the substrate. More advanced strategies could involve the use of chiral Lewis acid catalysts to promote enantioselective cycloadditions with prochiral substrates. The coordination of a chiral Lewis acid to the nitroso oxygen would create a chiral environment around the reagent, potentially inducing facial selectivity in its reaction with a diene or alkene.

Although not directly involving this compound as a reactant, its derivatives could be employed as chiral auxiliaries or ligands. For example, a chiral alcohol derived from a pentafluoroethyl-substituted oxazine (B8389632) could be used to control the stereochemical outcome of a subsequent reaction.

Role as a Precursor for Novel Fluorinated Materials

Perfluoronitrosoalkanes have been investigated as monomers for the synthesis of specialty fluoropolymers. A notable example is the copolymerization of trifluoronitrosomethane with tetrafluoroethylene to produce nitroso rubber, a material known for its exceptional chemical resistance and low-temperature flexibility. madsci.org

Following this precedent, this compound could potentially serve as a monomer or co-monomer in polymerization reactions. The copolymerization of this compound with fluoroalkenes could lead to the formation of novel nitroso polymers with a repeating -[N(C₂F₅)-O-CF₂-CFX]- backbone. The properties of such polymers would be influenced by the nature of the comonomer and the length of the perfluoroalkyl side chain. The introduction of the pentafluoroethyl group, as opposed to a trifluoromethyl group, might impart subtle but significant changes in properties such as glass transition temperature, thermal stability, and solvent resistance.

The synthesis of these materials would likely involve radical-initiated polymerization at low temperatures. The resulting fluoropolymers could find applications in demanding environments where chemical inertness and performance at extreme temperatures are critical, such as in the aerospace, chemical, and semiconductor industries.

Development of Catalytic Systems Employing this compound Ligands (if applicable)

The direct use of this compound as a ligand in catalytic systems is not a well-established concept. However, molecules derived from this compound could be designed to act as ligands for transition metals. For instance, the reduction of the nitroso group or the opening of the oxazine ring could provide access to amines and amino alcohols. These functional groups can be incorporated into more complex molecular frameworks to create bidentate or tridentate ligands.

The presence of the electron-withdrawing pentafluoroethyl group in such ligands would significantly modulate the electronic properties of the metal center. This could have a profound effect on the catalytic activity and selectivity in a variety of transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The development of such catalytic systems remains a theoretical prospect, awaiting synthetic efforts to prepare the necessary ligands and explore their coordination chemistry and catalytic applications.

Future Directions and Emerging Research Avenues in Pentafluoronitroso Ethane Chemistry

Integration with Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for the future exploration of pentafluoronitroso-ethane. mit.edunih.gov While specific research on the supramolecular chemistry of this compound is not yet widely documented, the inherent properties of the molecule suggest several promising avenues for investigation.

The strong dipole moment arising from the C-F and N=O bonds could be harnessed to direct the self-assembly of complex, ordered structures. mit.edu These interactions, including dipole-dipole and halogen bonding, could be utilized to create novel supramolecular polymers or well-defined aggregates in solution or the solid state. The potential for this compound to act as a "guest" molecule within larger host systems, such as cyclodextrins or calixarenes, also presents an intriguing area of study. Such host-guest complexes could modulate the reactivity of the nitroso group or facilitate its transport and delivery in various applications.

Furthermore, the encapsulation of poly-nitro compounds within supramolecular frameworks has been shown to enhance their thermal stability. rsc.org This strategy could be explored for this compound to improve its handling and storage properties, opening up new possibilities for its use in energetic materials or as a controlled-release source of the trifluoromethyl radical.

Table 1: Potential Supramolecular Interactions Involving this compound

Interaction TypePotential Role in Self-Assembly
Dipole-DipoleDirectional control of molecular alignment.
Halogen BondingFormation of specific and directional intermolecular contacts.
Host-Guest ChemistryEncapsulation for stability, controlled release, or altered reactivity.

Exploration of Bio-inspired and Biomimetic Transformations

The nitroso group is a key functional group in various biological processes, and the study of bio-inspired and biomimetic transformations involving nitroso compounds is a rapidly growing field. mit.edunih.gov While direct biomimetic studies involving this compound are currently limited, the known reactivity of nitroso compounds provides a roadmap for future research.

One area of interest lies in the development of systems that mimic the biological activity of nitric oxide (NO). mit.edunih.gov Nitroso compounds can act as sources of NO, a crucial signaling molecule in many physiological processes. nih.gov Research could focus on designing systems where this compound releases the nitroso group (or a related species) under specific biological triggers, such as changes in pH or redox potential.

Furthermore, the field of bio-inspired catalysis could leverage the unique properties of this compound. For instance, its reactivity could be harnessed in catalytic cycles that mimic enzymatic processes. The development of artificial metalloenzymes that incorporate a this compound-derived ligand could lead to novel catalytic transformations with high selectivity and efficiency. The study of how this fluorinated nitrosoalkane interacts with biological molecules like proteins and nucleic acids, while not falling under "dosage/administration," is a fundamental area of biomimetic research that could reveal new functional possibilities.

Development of Flow Chemistry and Continuous Processing for Synthesis

The synthesis and handling of highly reactive and potentially hazardous compounds like organofluorine and nitroso compounds can be significantly improved through the use of flow chemistry and continuous processing. beilstein-journals.orgtechnologynetworks.comconferenceseries.comresearchgate.net These technologies offer enhanced safety, better process control, and improved scalability compared to traditional batch methods. researchgate.net

The application of flow chemistry to the synthesis of this compound and its derivatives is a promising future direction. Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing the exothermic nature of many reactions involving fluorinated and nitroso compounds. beilstein-journals.org This level of control can lead to higher yields, improved selectivity, and a reduction in the formation of hazardous byproducts.

Moreover, flow chemistry enables the "telescoping" of multi-step syntheses, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification. researchgate.net This approach could streamline the production of materials derived from this compound, making them more accessible for various applications. The development of integrated flow systems for the synthesis and subsequent functionalization of this compound would represent a significant advancement in the practical utilization of this compound.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

FeatureBenefitReference
Enhanced Heat TransferImproved safety and control of exothermic reactions. beilstein-journals.org
Precise ControlHigher yields and selectivity. beilstein-journals.org
Small Reaction VolumesIncreased safety when handling hazardous materials. researchgate.net
Process AutomationImproved reproducibility and efficiency. researchgate.net
Telescoped ReactionsStreamlined multi-step syntheses. researchgate.net

Interdisciplinary Synergies with Materials Science and Catalysis

The unique electronic properties and reactivity of this compound make it a compelling building block for the creation of advanced materials and for applications in catalysis. The strong electron-withdrawing nature of the pentafluoroethyl group can significantly influence the properties of polymers and other materials into which it is incorporated. sigmaaldrich.comsigmaaldrich.com

In materials science, this compound could be utilized as a monomer or a functionalizing agent for polymers. Its incorporation could enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity. The nitroso group offers a reactive handle for further chemical modifications, allowing for the creation of "smart" materials that can respond to external stimuli.

In the realm of catalysis, this compound and its derivatives could serve as ligands for metal catalysts. rsc.org The electronic properties of the pentafluoroethyl group would modulate the catalytic activity of the metal center, potentially leading to novel reactivity and selectivity in various organic transformations. The rich chemistry of nitroso compounds, including their participation in cycloaddition and ene reactions, could also be exploited in the design of new catalytic cycles. rsc.org The synergy between the fluorine content and the reactive nitroso group presents a largely unexplored area with the potential for significant discoveries in both materials science and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.